N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine
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Overview
Description
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrene moiety linked to a biphenyl structure, which is further connected to pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The compound’s fluorescent properties allow it to be used as a marker in imaging studies, where it can highlight specific cellular components .
Comparison with Similar Compounds
Similar Compounds
4,4′-Di(pyren-1-yl)-1,1′-biphenyl: Similar structure but lacks the pyridine groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains pyridine groups but has a different core structure.
Uniqueness
N-[4’-(Pyren-1-yl)[1,1’-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine is unique due to its combination of pyrene, biphenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and binding affinities .
Properties
CAS No. |
816421-89-3 |
---|---|
Molecular Formula |
C38H25N3 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[4-(4-pyren-1-ylphenyl)phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C38H25N3/c1-3-24-39-35(8-1)41(36-9-2-4-25-40-36)32-20-16-27(17-21-32)26-10-12-28(13-11-26)33-22-18-31-15-14-29-6-5-7-30-19-23-34(33)38(31)37(29)30/h1-25H |
InChI Key |
WBTDAGTWWHMYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC=N8 |
Origin of Product |
United States |
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